4-Isothiocyanato-3,5-dimethylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

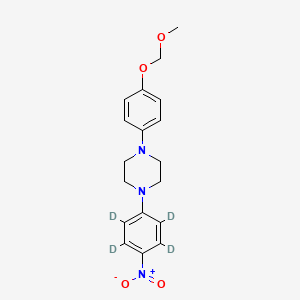

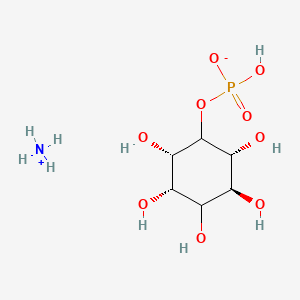

“4-Isothiocyanato-3,5-dimethylphenol” is also known as “4-Hydroxy-2,6-dimethylphenylisothiocyanate” and “4-Hydroxy Xylazine precursor”. It has a CAS Number of 1246818-00-7 . The molecular formula of this compound is C9H9NOS .

Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .

Molecular Structure Analysis

The molecular structure of “4-Isothiocyanato-3,5-dimethylphenol” consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The molecular weight of this compound is approximately 179.24 .

Physical And Chemical Properties Analysis

“4-Isothiocyanato-3,5-dimethylphenol” appears as pale yellow needles .

Applications De Recherche Scientifique

Antibacterial and Enzyme Inhibition Studies

Research on N'-Substituted Benzylidene-2-(2, 4-Dimethylphenoxy) Acetatohydrazides, utilizing 2,4-Dimethylphenol as a precursor, has highlighted potential antibacterial and anti-enzymatic activities. Such studies suggest that derivatives of dimethylphenols, by extension, could play a role in the development of new antibacterial agents and enzyme inhibitors (Aziz‐ur‐Rehman et al., 2014).

Advanced Oxidation Processes for Water Treatment

The degradation of 4-Chloro-3,5-dimethylphenol (PCMX) through UV and UV/persulfate processes has been explored, indicating the efficacy of advanced oxidation processes in removing phenolic compounds from water. This research is pivotal for environmental science, offering insights into methodologies for treating water contaminated with phenolic compounds, which could extend to compounds like 4-Isothiocyanato-3,5-dimethylphenol (Wei Li et al., 2020).

Synthesis and Antibacterial Screening of Phenolic Derivatives

The synthesis of new derivatives of 4-chloro-3,5-dimethylphenol using Suzuki reaction and their antibacterial properties against common pathogens present another area of application. These studies contribute to the ongoing search for more effective antibacterial compounds, with dimethylphenols serving as key structural elements in the development of these new agents (R. H. Zaooli et al., 2019).

Electrosynthesis in Organic Chemistry

Electrosynthesis methods applied to dimethylphenols, such as the oxidative coupling of 2,6-dimethylphenol, highlight the potential for green chemistry applications. These methodologies emphasize the importance of sustainable chemical processes in synthesizing complex molecules, potentially applicable to 4-Isothiocyanato-3,5-dimethylphenol derivatives (M. Selt et al., 2020).

Polymer Science and Material Engineering

Studies on 3,5-dimethylphenol derivatives have also made significant contributions to polymer science, especially in the synthesis and characterization of polymers and copolymers with enhanced properties. This research can provide a foundation for exploring the utility of 4-Isothiocyanato-3,5-dimethylphenol in developing new materials with specific characteristics for industrial applications (P. Vijayanand et al., 2002).

Safety And Hazards

The safety data sheet advises to wear personal protective equipment/face protection. It is advised not to get in eyes, on skin, or on clothing. Use only under a chemical fume hood. Do not ingest. If swallowed then seek immediate medical assistance. Do not breathe (dust, vapor, mist, gas). Avoid dust formation .

Propriétés

IUPAC Name |

4-isothiocyanato-3,5-dimethylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-3-8(11)4-7(2)9(6)10-5-12/h3-4,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUCLBRTBJPLGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N=C=S)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isothiocyanato-3,5-dimethylphenol | |

CAS RN |

1246818-00-7 |

Source

|

| Record name | 4-Isothiocyanato-3,5-dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246818007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOTHIOCYANATO-3,5-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDV1DQ25VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B587102.png)

![disodium 7-[4-chloro-6-(N-ethyl-o-toluidino)-1,3,5-triazin-2-ylamino]-4-hydroxy-3-(4-methoxy-2-sulfo](/img/no-structure.png)

![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)

![Phenyl (4-{4-[4-(methoxymethoxy)phenyl]piperazin-1-yl}phenyl)carbamate](/img/structure/B587107.png)

![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)

![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine](/img/structure/B587111.png)

![1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B587114.png)